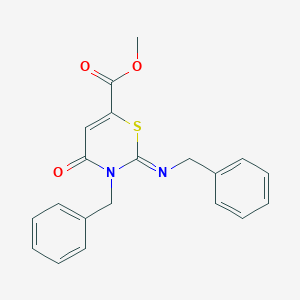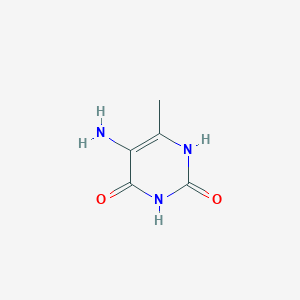
Bis(hydroxymethyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxymethyl)carbamic acid, also known as BHCA, is a compound that has gained significant attention in recent years due to its potential use in various scientific research applications. BHCA is a white, crystalline powder that is soluble in water and has a molecular formula of C4H8N2O6.
Mechanism of Action
Bis(hydroxymethyl)carbamic acid works by forming covalent bonds with functional groups in proteins, enzymes, and other biomolecules. This covalent bonding can lead to changes in the conformation and stability of the biomolecule, which can alter its biochemical and physiological properties.
Biochemical and Physiological Effects:
Bis(hydroxymethyl)carbamic acid has been shown to have various biochemical and physiological effects, including reducing the activity of enzymes, stabilizing proteins, and increasing the solubility of hydrophobic compounds. Bis(hydroxymethyl)carbamic acid can also act as a chelating agent for metal ions, which can be useful in various biochemical and biophysical studies.
Advantages and Limitations for Lab Experiments
Bis(hydroxymethyl)carbamic acid has several advantages for lab experiments, including its high yield and purity, its ability to crosslink hydrogels, and its stabilizing effect on proteins and enzymes. However, Bis(hydroxymethyl)carbamic acid also has some limitations, including its potential toxicity and the need for acidic conditions during the synthesis process.
Future Directions
There are several future directions for Bis(hydroxymethyl)carbamic acid research, including developing new synthesis methods that are more environmentally friendly and less toxic, exploring its potential use as a drug delivery system, and investigating its use in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, Bis(hydroxymethyl)carbamic acid is a compound that has significant potential for use in various scientific research applications. Its ability to crosslink hydrogels, stabilize proteins and enzymes, and act as a chelating agent for metal ions makes it a valuable tool for biochemical and biophysical studies. However, further research is needed to fully understand its mechanism of action and potential applications in drug delivery and tissue engineering.
Synthesis Methods
Bis(hydroxymethyl)carbamic acid can be synthesized through the reaction of formaldehyde, urea, and water. The reaction takes place under acidic conditions, and the product is purified through recrystallization. The yield of the synthesis process is relatively high, and the purity of the final product can be adjusted by altering the reaction conditions.
Scientific Research Applications
Bis(hydroxymethyl)carbamic acid has been used in various scientific research applications, including as a crosslinking agent for hydrogels, a stabilizer for proteins and enzymes, and a chelating agent for metal ions. Bis(hydroxymethyl)carbamic acid can also be used as a building block for the synthesis of other compounds, such as dendrimers and polymers.
properties
CAS RN |
15742-27-5 |
|---|---|
Product Name |
Bis(hydroxymethyl)carbamic acid |
Molecular Formula |
C3H7NO4 |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
bis(hydroxymethyl)carbamic acid |
InChI |
InChI=1S/C3H7NO4/c5-1-4(2-6)3(7)8/h5-6H,1-2H2,(H,7,8) |
InChI Key |
LGSKBXPWZKTEAX-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)O)O |
Canonical SMILES |
C(N(CO)C(=O)O)O |
synonyms |
Carbamic acid, bis(hydroxymethyl)- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




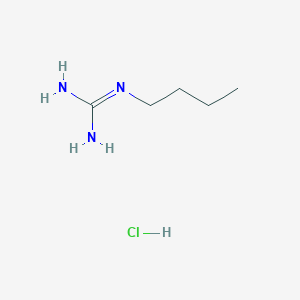

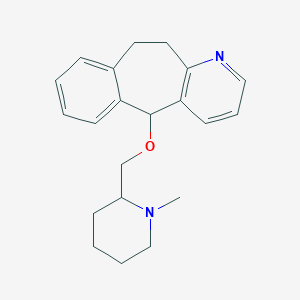
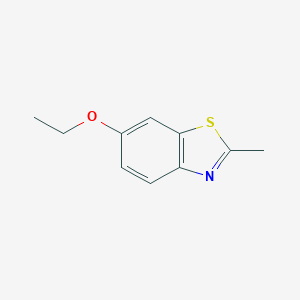


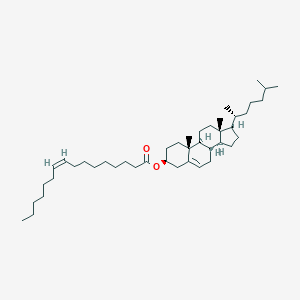

![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)

